2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group and a dimethylethanamine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenoxy intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the ethoxy derivative. The final step involves the reaction of this derivative with N,N-dimethylethanamine in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the ethoxy and amine groups.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and dimethylethanamine moieties contribute to the compound’s overall bioactivity by affecting its solubility, stability, and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(2-methylphenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(2-bromophenoxy)ethoxy]-N,N-dimethylethanamine
Uniqueness
2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine is unique due to the presence of both chloro and methyl substituents on the phenoxy ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(2-chloro-5-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-4-5-12(14)13(10-11)17-9-8-16-7-6-15(2)3;3-1(4)2(5)6/h4-5,10H,6-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRZQSYLKZHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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